N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a cyclopenta[c]pyrazole core substituted with a methyl group at the 2-position and a 4-(pyrrolidine-1-sulfonyl)benzamide moiety.
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-21-17(15-5-4-6-16(15)20-21)19-18(23)13-7-9-14(10-8-13)26(24,25)22-11-2-3-12-22/h7-10H,2-6,11-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKBTESCSJPHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structural features suggest potential biological activities, particularly in areas such as antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.42 g/mol. The compound features a cyclopenta[c]pyrazole moiety linked to a pyrrolidine sulfonamide group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₂S |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specific studies have demonstrated that these compounds can inhibit the growth of Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria, suggesting their potential use in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis and modulating key signaling pathways involved in cancer progression . The unique structure allows for interaction with specific protein targets that are critical in tumor growth and metastasis.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
- Signal Transduction Modulation : It can alter signaling pathways related to cell survival and apoptosis.
- Direct Interaction with DNA : Some related compounds have shown the ability to intercalate with DNA, leading to disruption of replication processes .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives including this compound against MRSA strains, it was found that this compound exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Study 2: Anticancer Properties
A study investigating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 µM to 50 µM. The results indicated that the compound induces apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with sulfonamide- and benzamide-containing analogs. Below is a detailed comparison with compounds 5f, 5g, 5h, and 5i from , which are (S)-configured benzamides with tetrahydrofuran-3-yl sulfamoyl substituents .
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Core Structure: The target compound’s cyclopenta[c]pyrazole core is more rigid and planar compared to the tetrahydrofuran ring in compounds 5f–5i. This rigidity may enhance binding selectivity in enzyme pockets . The tetrahydrofuran-based analogs (5f–5i) include a sulfamoyl (N–H) group, whereas the target compound has a pyrrolidine sulfonyl group (N–S bond).
Substituent Effects :
- Fluoro/chloro substituents in 5f–5i influence electronic properties and steric bulk. For example, the 4-fluoro group in 5f may enhance metabolic stability compared to 2- or 3-fluoro isomers (5g, 5h) .
- The target’s pyrrolidine sulfonyl group introduces a bulky, lipophilic substituent, which may improve pharmacokinetic properties (e.g., longer half-life) relative to the smaller sulfamoyl analogs.
Optical Activity: Compounds 5f–5i exhibit moderate positive optical rotations ([α]D = +9.3° to +11.7°), consistent with their (S)-configuration.
Analytical Data :
- All compounds in 5f–5i were characterized via NMR, MS, and HPLC, confirming purity (>95% by HPLC for 5h) . Similar rigorous characterization is assumed for the target compound, though specific data are unavailable.
Broader Context and Unresolved Questions
- Structural Analogues in : Compounds such as methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate share the cyclopenta ring system but differ in functional groups (e.g., thiophene vs. pyrazole).
- Knowledge Gaps: Direct pharmacological or ADMET data for the target compound are absent in the provided evidence. Comparative studies on binding affinity (e.g., kinase inhibition) or solubility would clarify its advantages over sulfamoyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
